Chemical structure and glycosidic linkage of gipsoside
Chemical structure and glycosidic linkage of gipsoside
Title: Structural Elucidation and Glycosidic Architecture of Gypsoside: A Comprehensive Technical Guide
Executive Summary Gypsoside (also known as gipsoside) is a highly complex, naturally occurring triterpenoid saponin predominantly isolated from the roots of Gypsophila paniculata and Gypsophila pacifica (Caryophyllaceae)[1][2]. First elucidated by Kochetkov, Khorlin, and Ovodov in 1963, its intricate bidesmosidic architecture has made it a focal point in phytochemistry and targeted drug delivery research[3]. This whitepaper provides an in-depth analysis of its chemical structure, glycosidic linkages, and the rigorous experimental methodologies required to isolate and characterize this macromolecule.
Chemical Structure and Stereochemistry
Gypsoside (C80H126O44, MW: 1791.83 g/mol ) belongs to the GOTCAB class of saponins: Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3, 28-Bidesmosides[4][5].
The Aglycone Core: Gypsogenin The hydrophobic scaffold of gypsoside is gypsogenin (olean-12-en-28-oic acid, 3-hydroxy-23-oxo)[5][6]. It features three critical functional sites that dictate its chemical behavior:
-
C-3 Hydroxyl Group: The primary attachment site for the ether-linked oligosaccharide chain[5][7].
-
C-28 Carboxylic Acid: The attachment site for the ester-linked oligosaccharide chain[5][7].
-
C-4 Formyl Group (-CHO): A highly reactive aldehyde at the C-4 position. This formyl group is mechanistically essential for the saponin's ability to interact with cellular membranes and enhance the endosomal escape of targeted therapeutics[8][9].
Glycosidic Linkages Gypsoside is a nonaoside, meaning it contains nine monosaccharide units distributed across two distinct chains[10][11]:
-
C-3 Oligosaccharide (Ether Linkage): A branched trisaccharide anchored directly to the C-3 hydroxyl via a β-D-glucuronic acid (GlcA) residue[5][12]. The presence of GlcA is a defining feature of GOTCAB saponins, conferring a negative charge at physiological pH that dictates its electrostatic interactions with cell membranes[11][12].
-
C-28 Oligosaccharide (Ester Linkage): A highly branched hexasaccharide attached via an O-acyl glycosidic bond[5][13]. This chain comprises a complex sequence involving D-xylose, L-rhamnose, D-fucose, D-galactose, and D-glucose residues[5][13]. The ester bond is selectively labile under mild alkaline conditions, a property exploited during structural elucidation[13].
Data Presentation: Physicochemical and Structural Data
To synthesize the quantitative structural data of gypsoside, the key physicochemical properties and linkage types are summarized below[2][5][13].
Table 1: Quantitative Structural Summary of Gypsoside
| Property | Value / Description |
| IUPAC / Common Name | Gypsoside / Gipsoside |
| Molecular Formula | C80H126O44 |
| Molecular Weight | 1791.8 g/mol |
| Aglycone Backbone | Gypsogenin (Olean-12-ene skeleton) |
| Saponin Classification | Bidesmosidic GOTCAB |
| Total Monosaccharides | 9 (Nonaoside) |
| C-3 Linkage Type | Ether bond (stable to mild alkali) |
| C-28 Linkage Type | Ester bond (labile to mild alkali) |
| Key Functional Group | C-4 Formyl (-CHO) |
Visualizing the Molecular Architecture
The bidesmosidic nature of gypsoside requires a clear understanding of how the hydrophilic sugar chains are spatially oriented around the hydrophobic gypsogenin core.
Fig 1. Structural architecture of Gypsoside highlighting the bidesmosidic linkages.
Experimental Protocols: Extraction and Structural Elucidation
To ensure scientific integrity and trustworthiness, the isolation and characterization of gypsoside must follow a self-validating workflow. The causality of each step is detailed below to provide authoritative grounding[5][6][13].
Protocol 1: Extraction and Chromatographic Isolation
-
Preparation and Defatting: Pulverize dried Gypsophila paniculata roots. Extract with petroleum ether under reflux.
-
Causality: Defatting removes lipophilic sterols and waxes that would otherwise co-elute with the amphiphilic saponins and degrade the resolution of subsequent chromatography[6].
-
-
Aqueous Methanol Extraction: Extract the defatted biomass with 70% aqueous methanol at 60°C.
-
Causality: The 70% methanol strikes the optimal dielectric constant to solubilize the highly polar bidesmosidic saponins while leaving highly polymeric carbohydrates (pectins, cellulose) in the solid matrix[6].
-
-
Macroporous Resin Enrichment: Load the concentrated extract onto a D101 macroporous adsorption resin column. Wash with distilled water, then elute with 70% ethanol.
-
Causality: The resin captures saponins via hydrophobic interactions with the aglycone. The water wash removes free monosaccharides and salts. The ethanol elution selectively desorbs the saponins.
-
-
Preparative HPLC: Purify the saponin fraction using reverse-phase HPLC (C18 column) with an acetonitrile/water gradient containing 0.1% formic acid.
-
Causality: Formic acid suppresses the ionization of the C-3 glucuronic acid, sharpening the chromatographic peak and preventing peak tailing[14].
-
Protocol 2: Hydrolytic Cleavage and Structural Elucidation To map the specific glycosidic linkages, a dual-hydrolysis approach is mandatory[5][13].
-
Mild Alkaline Hydrolysis: Treat purified gypsoside with 0.5 M KOH in methanol at room temperature for 4 hours.
-
Causality: Mild alkali selectively cleaves the ester bond at C-28, releasing the intact hexasaccharide chain while leaving the ether-linked C-3 trisaccharide attached to the aglycone (yielding a monodesmosidic prosaponin). This allows independent sequencing of the C-28 chain[13].
-
-
Acid Hydrolysis: Treat the intact gypsoside (or the prosaponin) with 2 M HCl at 95°C for 4 hours.
-
Derivatization and GC-MS Analysis: React the released monosaccharides with L-cysteine methyl ester and pyridine, followed by acetylation with acetic anhydride. Analyze via GC-MS.
Fig 2. Self-validating experimental workflow for Gypsoside isolation and structural elucidation.
Pharmacological Significance of the Structural Motifs
The precise structural arrangement of gypsoside dictates its pharmacological utility. The bidesmosidic nature inherently reduces the hemolytic toxicity compared to monodesmosidic saponins, making it safer for systemic administration[15][16]. Furthermore, research has demonstrated that the combination of the C-4 formyl group and the highly branched C-3 glucuronide chain is essential for its endosomal escape properties[8][9]. When co-administered with targeted chimeric toxins (such as saporin-based drugs), gypsoside interacts with cholesterol in the endosomal membrane, utilizing its aldehyde group to facilitate membrane permeabilization, thereby amplifying the cytosolic delivery and cytotoxicity of the therapeutic payload by over 1000-fold[8][9].
References
-
Kochetkov, N. K., Khorlin, A. J., & Ovodov, J. S. (1963). "The structure of gypsoside - triterpenic saponin from Gypsophila pacifica Kom." Tetrahedron Letters, 4(8), 477-482. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 167308, Gipsoside." PubChem. URL: [Link]
-
Gevrenova, R., et al. (2018). "Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3, 28-Bidesmosides (GOTCAB) saponins." ResearchGate. URL: [Link]
-
Weng, A., et al. (2008). "The Saponin-Mediated Enhanced Uptake of Targeted Saporin-Based Drugs Is Strongly Dependent on the Saponin Structure." Ovid / PubMed. URL: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Gipsoside | C80H126O44 | CID 167308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glyco.ac.ru [glyco.ac.ru]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Saponins and a lignan derivative of Terminalia tropophylla from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Genus Allochrusa: A Comprehensive Review of Botany, Traditional Uses, Phytochemistry, and Biological Activities | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. dokumen.pub [dokumen.pub]
- 16. dokumen.pub [dokumen.pub]
